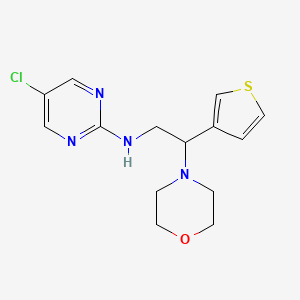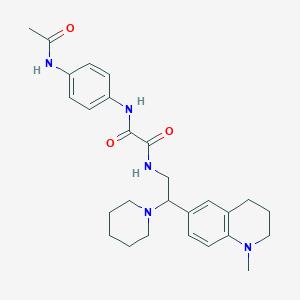
N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H35N5O3 and its molecular weight is 477.609. The purity is usually 95%.
BenchChem offers high-quality N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure Analysis
- The extended conformation of molecules similar to N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide, like OPC-21268, has been observed with intermolecular hydrogen bonds stabilizing the structure. This suggests potential applications in structural chemistry and molecular design (Kido, Kondo, Yamashita, & Ogawa, 1994).
Crystal Structure Analysis
- A study on the crystal structure of related compounds indicates potential applications in crystallography and material sciences. For example, the hydrochloride salt of a similar compound showed an interesting arrangement, which could be relevant for understanding molecular interactions (Ullah & Stoeckli-Evans, 2021).
Platelet Antiaggregating Activity
- Some compounds with a similar structure have shown platelet antiaggregating activity, suggesting potential applications in cardiovascular research and therapy (Ranise et al., 1991).
Metabolite Identification and Transporter-Mediated Excretion
- Research on metabolites of related compounds, like YM758, has implications in pharmacokinetics, indicating potential applications in drug development and personalized medicine (Umehara et al., 2009).
Glycoprotein IIb/IIIa Antagonists Design
- The design of non-peptide glycoprotein IIb/IIIa antagonists based on similar compounds suggests applications in the development of new therapeutic agents for conditions like thrombosis (Hutchinson et al., 1996).
Antihypertensive Agents
- The synthesis of piperidine derivatives with a quinazoline ring system, similar in structure, shows potential in developing new antihypertensive agents (Takai et al., 1986).
Antibacterial Activity
- N-substituted derivatives of similar compounds have been synthesized and evaluated for antibacterial activity, indicating possible applications in developing new antibacterial agents (Khalid et al., 2016).
α1-Adrenergic Receptor Antagonist
- Arylsulfonamide derivatives of related compounds as α1-adrenergic receptor antagonists suggest applications in urology and cardiovascular research (Rak et al., 2016).
Tetrahydroquinoline Derivatives
- Synthesis of new tetrahydroquinoline derivatives shows potential in medicinal chemistry, exploring biological activities of these compounds (Sidhu, Thyagarajan, & Zaheer, 1962).
SERM Radioligands for PET Imaging
- Carbon-11 labeled tetrahydroisoquinoline derivatives as SERM radioligands suggest applications in imaging for breast cancer diagnostics (Gao et al., 2008).
特性
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O3/c1-19(33)29-22-9-11-23(12-10-22)30-27(35)26(34)28-18-25(32-15-4-3-5-16-32)21-8-13-24-20(17-21)7-6-14-31(24)2/h8-13,17,25H,3-7,14-16,18H2,1-2H3,(H,28,34)(H,29,33)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHFDLMGIXGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-acetamidophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Methylpropyl)phenyl]methanol](/img/structure/B2640183.png)
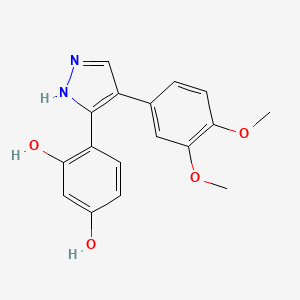
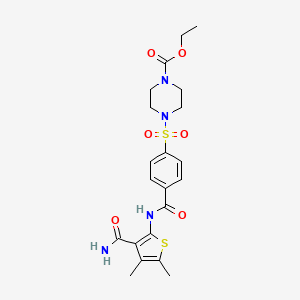
![ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2640188.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2640189.png)
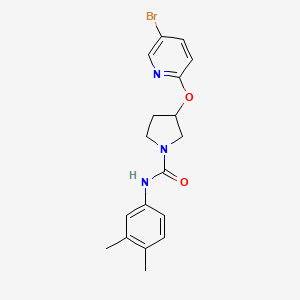
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2640195.png)
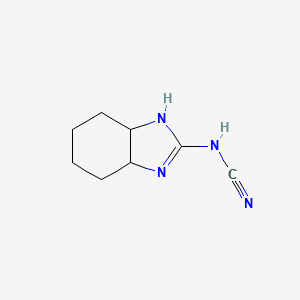
![1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2640197.png)
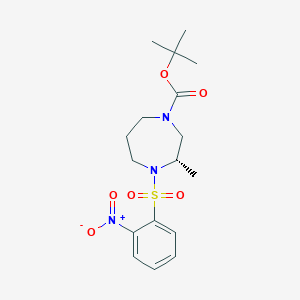

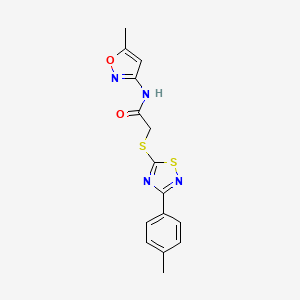
![2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B2640203.png)
